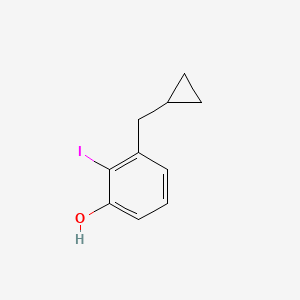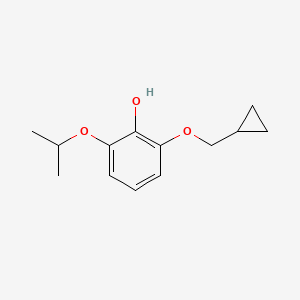
2-(Cyclopropylmethoxy)-6-isopropoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylmethoxy)-6-isopropoxyphenol is an organic compound that features a phenol group substituted with cyclopropylmethoxy and isopropoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-6-isopropoxyphenol can be achieved through several methods. One common approach involves the protection of phenolic hydroxyl groups, followed by etherification and deprotection steps. For instance, starting from a phenol derivative, the hydroxyl group can be protected using a suitable protecting group, such as a benzyl group. The protected phenol can then undergo etherification with cyclopropylmethyl bromide and isopropyl bromide under basic conditions to introduce the cyclopropylmethoxy and isopropoxy groups, respectively. Finally, the protecting group is removed to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents, catalysts, and purification methods can be tailored to meet industrial standards and regulatory requirements .
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylmethoxy)-6-isopropoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the aromatic ring or the ether groups, leading to different reduced products.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the ether groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexanol derivatives. Substitution reactions can lead to a variety of substituted phenols .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylmethoxy)-6-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic hydroxyl group can form hydrogen bonds with biological targets, while the cyclopropylmethoxy and isopropoxy groups can enhance its binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Cyclopropylmethoxy)phenol
- 2-Isopropoxyphenol
- 4-(2-(Cyclopropylmethoxy)ethyl)phenol
Uniqueness
2-(Cyclopropylmethoxy)-6-isopropoxyphenol is unique due to the presence of both cyclopropylmethoxy and isopropoxy groups on the phenol ring. This combination of substituents can impart distinct physicochemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and biological activity .
Propiedades
Fórmula molecular |
C13H18O3 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
2-(cyclopropylmethoxy)-6-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H18O3/c1-9(2)16-12-5-3-4-11(13(12)14)15-8-10-6-7-10/h3-5,9-10,14H,6-8H2,1-2H3 |
Clave InChI |
QPLNZFXBWHCLKD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=CC(=C1O)OCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


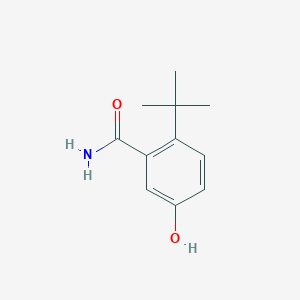

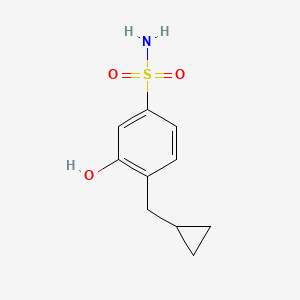
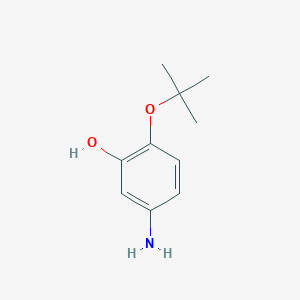

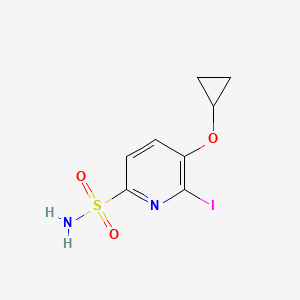
![2-[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14846905.png)
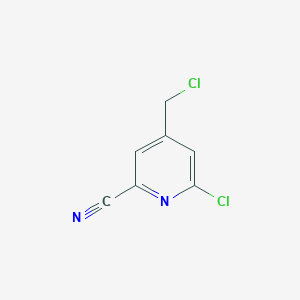
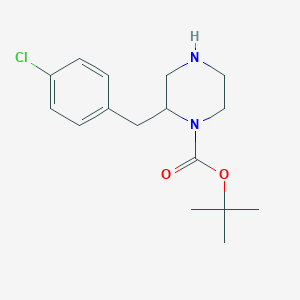
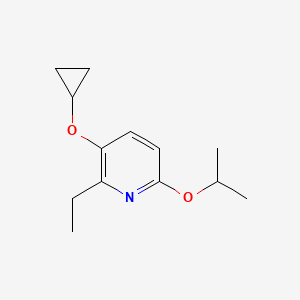
![[4-benzyl-3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-1,2,4-triazol-1-yl]phosphonic acid](/img/structure/B14846929.png)
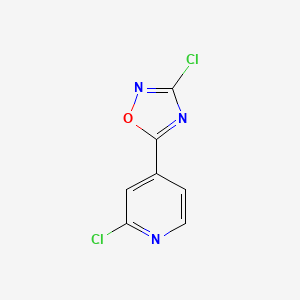
![2-[5-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14846958.png)
